2,2'-Diethoxybiphenyl
Description
2,2'-Diethoxybiphenyl is a biphenyl derivative with ethoxy (-OCH₂CH₃) substituents at the 2 and 2' positions of the two aromatic rings. Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol.
Properties
CAS No. |
7168-53-8 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-ethoxy-2-(2-ethoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-3-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)18-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VBRABAVDCNSSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diethoxybiphenyl typically involves the reaction of biphenyl with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows: [ \text{Biphenyl} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{2,2’-Diethoxybiphenyl} + 2 \text{NaI} ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-Diethoxybiphenyl can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Diethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into biphenyl derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2,2’-Diethoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.
Medicine: Research explores its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Diethoxybiphenyl involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences between 2,2'-Diethoxybiphenyl and analogous biphenyl derivatives arise from substituent positions and functional groups. Below is a comparative analysis based on available
Key Differences in Physical and Chemical Properties
- Symmetry and Crystallinity : Para-substituted derivatives (e.g., 4,4'-Diethoxybiphenyl) exhibit higher symmetry, leading to elevated melting points and crystallinity compared to ortho-substituted isomers (e.g., hypothetical 2,2'-Diethoxybiphenyl) .
- This contrasts with 4,4'-Diethoxybiphenyl, which lacks such steric challenges .
- Electronic Effects : Electron-donating ethoxy groups in 4,4' positions enhance resonance stabilization, whereas ortho-substituted analogs may exhibit altered reactivity in electrophilic substitution reactions.
Biological Activity
2,2'-Diethoxybiphenyl is an organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of 2,2'-diethoxybiphenyl, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H18O2
- Molecular Weight : 258.31 g/mol
- CAS Number : 32587-64-7
The compound features two ethoxy groups attached to a biphenyl structure, which may influence its interaction with biological systems.
The biological activity of 2,2'-diethoxybiphenyl is believed to stem from its ability to interact with various biomolecules. The compound can modulate enzyme activities and receptor functions, potentially influencing inflammatory pathways and other biochemical processes. Specific molecular targets and pathways remain under investigation, but preliminary studies suggest a role in:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory responses.
- Antimicrobial properties : Potential interactions with bacterial and fungal targets.
Biological Activity Studies
Recent research has focused on the biological activities associated with derivatives of biphenyl compounds, including 2,2'-diethoxybiphenyl. Here are some key findings:
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various biphenyl derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .
- Cytotoxicity :
- Inhibition of Biofilm Formation :
Case Studies
Several case studies have explored the biological implications of biphenyl compounds:
- Case Study 1 : A study investigated the anti-inflammatory properties of biphenyl derivatives, including 2,2'-diethoxybiphenyl. The results showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
- Case Study 2 : Another research effort focused on the synthesis and characterization of new biphenyl analogs. These compounds were tested for their binding affinity to calf thymus DNA and bovine serum albumin (BSA), revealing promising interactions that could lead to novel therapeutic agents .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C16H18O2 |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 32587-64-7 |
| Antimicrobial Activity | Moderate against S. aureus |
| Cytotoxicity | IC50 ~22 μg/mL |
| Biofilm Inhibition | Moderate against C. albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
